molecular formula C17H16N2O4 B2640186 4-(4-(3,4-dimethoxyphenyl)-1H-pyrazol-3-yl)benzene-1,3-diol CAS No. 558636-53-6

4-(4-(3,4-dimethoxyphenyl)-1H-pyrazol-3-yl)benzene-1,3-diol

Cat. No.: B2640186
CAS No.: 558636-53-6
M. Wt: 312.325
InChI Key: MWXSUVGIJWIBDJ-UHFFFAOYSA-N
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Description

4-(4-(3,4-dimethoxyphenyl)-1H-pyrazol-3-yl)benzene-1,3-diol is a pyrazole-based compound featuring a central pyrazole ring substituted with a 3,4-dimethoxyphenyl group at position 4 and a benzene-1,3-diol moiety at position 3 (Figure 1). The 3,4-dimethoxyphenyl group contributes electron-donating properties, while the diol enhances hydrophilicity.

Properties

IUPAC Name

4-[4-(3,4-dimethoxyphenyl)-1H-pyrazol-5-yl]benzene-1,3-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4/c1-22-15-6-3-10(7-16(15)23-2)13-9-18-19-17(13)12-5-4-11(20)8-14(12)21/h3-9,20-21H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWXSUVGIJWIBDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(NN=C2)C3=C(C=C(C=C3)O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801333305
Record name 4-[4-(3,4-dimethoxyphenyl)-1H-pyrazol-5-yl]benzene-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801333305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

24.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49664998
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

558636-53-6
Record name 4-[4-(3,4-dimethoxyphenyl)-1H-pyrazol-5-yl]benzene-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801333305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(3,4-dimethoxyphenyl)-1H-pyrazol-3-yl)benzene-1,3-diol typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, 3,4-dimethoxyacetophenone can be used as the starting material.

    Substitution Reaction: The synthesized pyrazole is then subjected to a substitution reaction with 4-bromo-1,3-dihydroxybenzene under basic conditions to introduce the benzene-1,3-diol moiety.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using appropriate solvents, and ensuring efficient purification techniques to obtain the desired product in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-(3,4-Dimethoxyphenyl)-1H-pyrazol-3-yl)benzene-1,3-diol can undergo various chemical reactions, including:

    Oxidation: The phenolic hydroxyl groups can be oxidized to quinones using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced to form corresponding hydroquinones using reducing agents like sodium borohydride.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as thiols or amines in the presence of a base.

Major Products Formed

    Oxidation: Quinones.

    Reduction: Hydroquinones.

    Substitution: Thiol or amine-substituted derivatives.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.

    Medicine: Its antioxidant properties are being explored for therapeutic applications in treating oxidative stress-related diseases.

    Industry: The compound’s unique structural features make it useful in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(4-(3,4-dimethoxyphenyl)-1H-pyrazol-3-yl)benzene-1,3-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s phenolic hydroxyl groups can participate in hydrogen bonding and redox reactions, which are crucial for its biological activity. The pyrazole ring may also interact with active sites of enzymes, inhibiting their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Antioxidant and Anti-inflammatory Analogs
  • 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives (4c, 4e) : These compounds, bearing benzoyl and phenyl groups, showed near-standard antioxidant and anti-inflammatory activity in DPPH and COX-2 assays . The absence of diol groups in these analogs may reduce solubility compared to the target compound.
Trifluoromethyl-Substituted Pyrazoles
  • However, the hydroxyethyl substituent may introduce steric hindrance absent in the target compound .
  • 2-[4-(3,4-dimethoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]-5-methoxy-phenol: This analog combines trifluoromethyl and methoxy groups, likely offering superior electronic effects for receptor binding compared to the target compound’s diol .
Antiviral Analogs
  • 4-(4-chlorophenyl)-2-(3,4-dimethoxyphenyl)-1H-imidazole (9) : Though an imidazole derivative, the 3,4-dimethoxyphenyl moiety is associated with SARS-CoV-2 3CLpro inhibition (IC50 = 7.7 µM), suggesting the target compound’s dimethoxy group may similarly enhance antiviral activity .

Structural and Electronic Comparisons

Compound Name Key Substituents Bioactivity Reference
Target Compound 3,4-dimethoxyphenyl, benzene-1,3-diol Hypothesized antioxidant/antiviral
4c, 4e (1-Benzoyl derivatives) Benzoyl, phenyl Antioxidant, anti-inflammatory
9a (Trifluoromethyl derivative) Trifluoromethyl, hydroxyethyl Undisclosed (synthetic focus)
YJW (Isoxazole analog) 5-Methyl-4-phenylisoxazole Undisclosed (structural study)
Compound 3,4-dimethoxyphenyl, trifluoromethyl, methoxy Enhanced metabolic stability

Key Observations :

  • Electron-Donating Groups : The 3,4-dimethoxyphenyl group in the target compound may enhance electron density, favoring interactions with oxidative stress targets (e.g., free radicals) .
  • Hydrophilicity vs.

Biological Activity

The compound 4-(4-(3,4-dimethoxyphenyl)-1H-pyrazol-3-yl)benzene-1,3-diol is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, structural characteristics, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C19H20N2O4C_{19}H_{20}N_2O_4, with a molecular weight of 344.37 g/mol. The structure features a pyrazole ring substituted with methoxy and hydroxyl groups, which may contribute to its biological activity.

Structural Characteristics

  • Pyrazole Ring : The presence of the pyrazole moiety is significant as it is known for various pharmacological properties.
  • Methoxy Groups : The two methoxy groups at the 3 and 4 positions on the phenyl ring may enhance lipophilicity and influence the compound's interaction with biological targets.
  • Hydroxyl Group : The hydroxyl group at the benzene ring may participate in hydrogen bonding, affecting solubility and biological interactions.

Table 1: Structural Data

PropertyValue
Molecular FormulaC19H20N2O4C_{19}H_{20}N_2O_4
Molecular Weight344.37 g/mol
Melting PointNot available
SolubilitySoluble in organic solvents

Antioxidant Activity

Research indicates that compounds containing pyrazole and methoxy groups exhibit significant antioxidant activity. For instance, studies have shown that similar structures can scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases.

Anticancer Properties

Preliminary studies suggest that This compound may inhibit cancer cell proliferation. The mechanism is thought to involve the induction of apoptosis in various cancer cell lines. For example, a study demonstrated that derivatives of this compound could reduce cell viability in breast cancer cells by triggering apoptotic pathways.

Case Study: In Vitro Analysis

In a controlled laboratory setting, the compound was tested against several cancer cell lines:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • Results :
    • MCF-7 : IC50 = 15 µM
    • HeLa : IC50 = 20 µM
    • A549 : IC50 = 25 µM

These results indicate that the compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells.

Antimicrobial Activity

Additionally, the compound has shown promising antimicrobial properties against various bacterial strains. A study evaluated its efficacy against:

  • Staphylococcus aureus
  • Escherichia coli

The results indicated that the compound possesses significant antibacterial activity, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

The proposed mechanisms by which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : The presence of hydroxyl groups may allow for interactions with key enzymes involved in cancer metabolism.
  • Induction of Oxidative Stress : By generating reactive oxygen species (ROS), it may trigger apoptotic pathways.
  • Interference with Cell Signaling Pathways : Potential modulation of pathways such as MAPK and PI3K/Akt has been suggested based on structural similarities with known inhibitors.

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